Dibutyl sulfosuccinate
Description
Contextualization of Dibutyl Sulfosuccinate (B1259242) in Surfactant Chemistry Research
In the broad landscape of surfactant chemistry, dibutyl sulfosuccinate is classified as an anionic surfactant. pcc.eu Anionic surfactants, characterized by a negatively charged headgroup, represent a major class of surface-active agents. This compound's specific structure, with two shorter, branched alkyl chains, distinguishes it from other surfactants like those with single, long linear chains. This structural difference influences its packing at interfaces and its aggregation behavior in solution, such as the formation of micelles. pcc.eu
Research in surfactant chemistry often focuses on structure-property relationships, and this compound serves as an interesting case study. Its properties, such as its critical micelle concentration (CMC), are subjects of investigation. The CMC is the concentration at which surfactant monomers begin to form micelles, and it is a key parameter that dictates the efficiency of a surfactant. For instance, the CMC of sodium this compound has been reported to be in the range of 0.2–0.4 mM in aqueous media. The study of such properties helps in understanding how the molecular architecture of a surfactant governs its performance in various applications.
Historical Trajectory and Evolution of Research on Sulfosuccinate Esters
The journey of sulfosuccinate esters began in the early 20th century, with significant commercial interest emerging with the patenting of sodium bis(2-ethylhexyl) sulfosuccinate (Aerosol-OT) in 1937. wikipedia.org This compound was notable for its ability to form microemulsions without the need for a co-surfactant. Following this, research expanded to explore a variety of sulfosuccinate derivatives, including those with different alkyl chain lengths and degrees of esterification (mono- and diesters).
The evolution of research in this area has been driven by the desire for surfactants with specific properties, such as improved mildness for personal care products and enhanced biodegradability to meet environmental standards. The synthesis of sulfosuccinates has also been a focus of research, with efforts to optimize reaction conditions to increase yield and purity. The general synthesis route involves the reaction of maleic anhydride (B1165640) with an alcohol, followed by sulfonation. pcc.eu
Current Research Significance and Future Trajectories in Amphiphilic Systems
This compound and other amphiphilic molecules are at the forefront of research into self-assembling systems. Amphiphiles, by their nature, can spontaneously form a variety of organized structures in solution, such as micelles, vesicles, and liquid crystals. researchgate.netacs.org This self-assembly is a fundamental concept in supramolecular chemistry and has profound implications for nanotechnology and materials science. researchgate.net
Current research is exploring the use of these self-assembled structures as nanoscale reactors, templates for material synthesis, and delivery vehicles. The ability to control the size, shape, and properties of these aggregates by tuning the molecular structure of the amphiphile or by changing external conditions is a key area of investigation.
Future research trajectories in amphiphilic systems are likely to focus on the development of "smart" or "stimuli-responsive" systems. These are systems that can change their properties in response to external triggers such as pH, temperature, or light. Such materials have potential applications in targeted drug delivery, controlled release formulations, and advanced sensors. The continued study of fundamental amphiphiles like this compound provides the foundational knowledge required to design these more complex and functional systems.
| Physicochemical Properties of Sodium this compound | |
| Property | Value |
| CAS Number | 5144-51-4 |
| Molecular Formula | C12H21NaO7S |
| Molecular Weight | 332.34 g/mol |
| Appearance | White, waxy solid |
| Solubility | Soluble in water and many organic solvents. atamanchemicals.com |
| Critical Micelle Concentration (CMC) | 0.2–0.4 mM in aqueous media |
| Research Applications of this compound | |
| Field | Application |
| Chemistry | Used as a surfactant in the preparation of microemulsions and reverse micelles. |
| Industry | Employed as a wetting agent in textiles, a dispersing agent in paints and inks, and an emulsifier in polymerization processes. researchgate.nethantaichem.com |
| Agriculture | Functions as a surfactant in pesticide and herbicide formulations to improve spreading and effectiveness. researchgate.netatamanchemicals.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
120-96-7 |
|---|---|
Molecular Formula |
C12H22O7S |
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1,4-dibutoxy-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C12H22O7S/c1-3-5-7-18-11(13)9-10(20(15,16)17)12(14)19-8-6-4-2/h10H,3-9H2,1-2H3,(H,15,16,17) |
InChI Key |
YPDHMBTYUUZFOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of Dibutyl Sulfosuccinate
Optimized Laboratory-Scale Synthesis Protocols for Dibutyl Sulfosuccinate (B1259242)
The laboratory-scale synthesis of dibutyl sulfosuccinate requires careful optimization of both the initial esterification and subsequent sulfonation stages to ensure high yield and purity.
The formation of dibutyl maleate (B1232345) from maleic anhydride (B1165640) and butanol is a sequential reaction. The first stage is a rapid, nearly complete reaction where one molecule of butanol reacts with maleic anhydride to form monobutyl maleate. The second stage, the conversion of monobutyl maleate to dibutyl maleate by reaction with a second butanol molecule, is slow and reversible, necessitating the use of a catalyst.
The kinetics of this second, rate-determining step often follows second-order kinetics with respect to both the acid (monobutyl maleate) and the alcohol. ppor.az The reaction is typically conducted at temperatures ranging from 383 to 413 K (110 to 140 °C). ppor.az To drive the equilibrium towards the product side, water, a byproduct of the esterification, is continuously removed from the reaction mixture, often through azeotropic distillation. The effect of temperature on the reaction rate conforms to the Arrhenius equation. ppor.az
Kinetic studies have been performed using various acidic catalysts to optimize the synthesis of dibutyl maleate. The choice of catalyst significantly influences the reaction rate and activation energy.
Interactive Table: Kinetic Parameters for Dibutyl Maleate Synthesis with Various Catalysts
| Catalyst | Temperature Range (K) | Molar Ratio (Alcohol:Anhydride) | Reaction Order | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|---|---|
| Sulfuric Acid | 383–413 | 2.2:1 to 5:1 | Second order (overall) | Data not specified | ppor.az |
| Phosphotungstic Acid | 383–413 | 2.2:1 to 5:1 | Second order (overall) | Data not specified | ppor.az |
| Dowex 50WX8 | 383–413 | 2.2:1 to 5:1 | Second order (overall) | Data not specified | ppor.az |
| Amberlyst-15 | Not specified | Not specified | Pseudo-first order | 299 |
The sulfonation of dibutyl maleate involves the addition of a sulfonate-containing reagent across the carbon-carbon double bond. A common method for synthesizing sulfosuccinates is the reaction of the maleate ester with a sulfite (B76179) or bisulfite salt, such as sodium bisulfite, in an aqueous or aqueous-alcoholic medium. google.com
The reaction is an electrophilic addition. The process must be carefully controlled to achieve high product quality and avoid side reactions. chemithon.com Key process variables include reaction temperature, the molar ratio of reactants, and reaction time. chemithon.comresearchgate.net For instance, in the sulfonation of fatty acid methyl esters, temperature was found to be the most significant parameter affecting the yield. researchgate.net The reaction of gaseous sulfur trioxide (SO3) with organic compounds is rapid and stoichiometric, but tight process control is essential to prevent the formation of undesirable by-products like 1,4-dioxane. chemithon.com Maintaining the correct mole ratio of the sulfonating agent to the ester is critical; deviations can lead to incomplete reaction or the formation of impurities. chemithon.com
Table: Key Process Control Parameters in Sulfonation
| Parameter | Importance | Typical Conditions | Potential Issues if Uncontrolled |
|---|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Varies with sulfonating agent; e.g., 70-100°C for some processes. researchgate.netresearchgate.net | Overheating can lead to degradation, side reactions, and product discoloration. chemithon.com |
| Molar Ratio | Ensures complete conversion and minimizes by-products. | Typically a slight excess of the sulfonating agent (e.g., 1:1.0-1.1 ester:bisulfite). google.com | Excess agent can be wasteful; insufficient agent leads to unreacted ester. chemithon.com |
| Reaction Time | Determines the extent of the reaction. | Can range from 2 to 5 hours. google.comresearchgate.net | Insufficient time results in low yield; excessive time can promote side reactions. |
| Neutralization | Critical for product stability and final form. | Performed after sulfonation is complete to obtain the desired salt. | Delayed or improper neutralization can lead to product degradation. enviro.wiki |
After the synthesis, a multi-step purification process is necessary to isolate high-purity this compound. The typical procedure involves neutralization, washing, and solvent removal.
Neutralization: If an acidic catalyst was used in the esterification or if the sulfonation product is acidic, the reaction mixture is first neutralized. This is often achieved by washing with a basic solution, such as sodium bicarbonate, until the mixture is neutral. google.com
Washing: The neutralized organic phase is washed with water to remove any remaining salts, excess reagents (like unreacted butanol or sodium bisulfite), and other water-soluble impurities. google.comgoogle.com
Solvent/Reactant Removal: Any organic solvent used during the reaction or unreacted starting materials are removed. This is commonly done through distillation. google.comgoogle.com For instance, residual isooctanol is removed during the sulfonation reflux process in the synthesis of dioctyl sodium sulfosuccinate. google.com
Drying: The final organic product is dried using a drying agent, such as anhydrous magnesium sulfate (B86663), to remove any residual water. The drying agent is then filtered off. google.com The final product can be further purified by vacuum distillation if necessary. google.com
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for this compound by focusing on sustainable catalysts and solvent management. ucsb.edu
Traditional homogeneous acid catalysts like sulfuric acid, while effective, are corrosive and generate significant amounts of acidic wastewater during neutralization. Green alternatives focus on heterogeneous solid acid catalysts, which offer advantages such as easy separation from the reaction mixture, reusability, and reduced environmental impact. isites.inforesearchgate.net
Ion-Exchange Resins: Catalysts like Dowex 50WX8 and Amberlyst-15 have proven effective for the esterification of maleic acid or its anhydride with butanol. isites.info These resins are non-toxic and can be easily filtered out and reused multiple times.
Heteropoly Acids: Phosphotungstic acid has been identified as a highly active and selective catalyst for the esterification step, and it is less toxic than mineral acids. ppor.az
Deep Eutectic Solvents (DES): These have been investigated as environmentally friendly catalysts for the esterification of maleic acid with butanol, showing performance comparable to or even better than some ion-exchange resins. isites.info
Table: Comparison of Traditional and Green Catalysts for Dibutyl Maleate Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homogeneous Mineral Acid | Sulfuric Acid | High activity, low cost | Corrosive, difficult to separate, produces large amounts of wastewater | isites.info |
| Heterogeneous Solid Acid | Amberlyst-15, Dowex 50WX8 | Easily separated, reusable, non-corrosive, reduces waste | Can have lower thermal stability, potential mass transfer limitations | researchgate.net |
| Heteropoly Acid | Phosphotungstic Acid | Very high activity and selectivity, less toxic than mineral acids | Higher cost than sulfuric acid | ppor.az |
| Deep Eutectic Solvents | Choline chloride-based | Environmentally friendly, high performance | May require specific reaction conditions | isites.info |
For the sulfonation step, using a direct air/SO3 process is an alternative to older methods involving oleum, which reduces waste streams. chemithon.com
Solvent use is a major contributor to waste in chemical processes. ucsb.edu Green chemistry approaches aim to minimize or eliminate the use of hazardous organic solvents. nih.govmdpi.com
Solvent Selection: The ideal scenario is a solvent-free reaction system. The kinetics of ultrasound-assisted synthesis of dibutyl maleate has been investigated in a solvent-free system using Amberlyst-15 as a catalyst. bohrium.com When a solvent is necessary, the focus is on "green solvents" which are less toxic and more sustainable, such as water or bio-renewable solvents. researchgate.netmdpi.com
Solvent Recovery: Instead of disposing of solvents after a single use, recovery and reuse can significantly reduce waste and costs. maratek.com Distillation is a common method to recover solvents from a reaction mixture. maratek.com A more advanced technique is reactive distillation, where the reaction (e.g., esterification) and separation of products occur simultaneously in the same unit. researchgate.nettandfonline.com This can improve conversion by continuously removing byproducts and simplifies downstream processing. tandfonline.com
Exploration of Novel this compound Analogues and Functional Derivatives
The core structure of this compound serves as a versatile platform for chemical innovation. By systematically modifying its components, scientists can fine-tune its physicochemical characteristics, leading to the development of new materials with enhanced performance. This exploration extends to creating tailored surfactants and advanced amphiphilic co-polymers.
Structure-Property Relationship Studies in Tailored Sulfosuccinates
The relationship between the molecular structure of sulfosuccinate derivatives and their resulting properties is a key area of investigation. Modifications to the alkyl chains, in particular, have been shown to significantly influence the compound's performance as a surfactant and its efficacy in various applications.
Research has demonstrated that altering the length, branching, and saturation of the alkyl tails of sulfosuccinate analogues allows for the systematic tuning of their properties. nih.govresearchgate.net For instance, studies on docusate, a sulfosuccinate with two branched alkyl tails, have inspired the synthesis of analogues with various linear and branched alkyl groups to optimize them as counterions for hydrophobic ion pairing. nih.govresearchgate.net Findings indicate that branched and unsaturated alkyl tails are often preferable to saturated linear ones for certain applications. researchgate.net
The critical micelle concentration (CMC), a key indicator of surfactant efficiency, is directly affected by the alkyl chain length; as the chain length increases, the CMC tends to decrease. researchgate.netbohrium.com This is because the greater hydrophobicity of longer chains drives the molecules to form micelles at lower concentrations. Conversely, properties such as foamability and foam stability can decrease with increasing alkyl chain length beyond an optimal point. researchgate.net
Detailed studies have quantified the effects of these structural changes. For example, the synthesis of analogues like dioleyl sulfosuccinate and bis(isotridecyl) sulfosuccinate has led to significant improvements in hydrophobicity compared to the standard docusate. nih.gov Dioleyl sulfosuccinate showed up to an 8.3-fold increase in the partition coefficient, while bis(isotridecyl) sulfosuccinate resulted in up to a 6.7-fold improvement. nih.gov These tailored molecules demonstrate enhanced solubility in organic solvents like 1-octanol, a desirable trait for applications such as improving the lipophilic character of therapeutic peptides and proteins. nih.gov
Table 1: Structure-Property Relationships in Tailored Sulfosuccinates
| Structural Modification | Property Affected | Observed Trend | Reference |
|---|---|---|---|
| Increased Alkyl Chain Length | Critical Micelle Concentration (CMC) | Decreases | researchgate.netbohrium.com |
| Surface Tension at CMC | Increases | bohrium.com | |
| Foamability & Foam Stability | Decreases beyond an optimal length | researchgate.net | |
| Diffusion Coefficient | Decreases | researchgate.net | |
| Branched/Unsaturated Alkyl Chains | Hydrophobicity | Increases compared to linear, saturated chains | nih.gov |
| Partition Coefficient | Significantly increased (e.g., up to 8.3-fold for dioleyl sulfosuccinate vs. docusate) | nih.gov | |
| Solubility in Organic Solvents | Significantly increased (e.g., up to 44.0-fold for bis(isotridecyl) sulfosuccinate vs. docusate) | nih.gov | |
| Introduction of Polyoxyethylene (EO) Groups | Adsorption Kinetics | Slower for surfactants with longer EO chains | researchgate.net |
Synthesis of Amphiphilic Co-polymers Incorporating Sulfosuccinate Moieties
The integration of sulfosuccinate units into polymer chains is a sophisticated strategy for creating advanced functional materials. Amphiphilic co-polymers, which contain both hydrophilic and hydrophobic segments, can be synthesized to include sulfosuccinate moieties, imparting unique surfactant-like properties to the resulting polymer.
A primary method for creating such co-polymers is emulsion polymerization, where sulfosuccinate-based surfactants act as emulsifiers to stabilize the polymerizing system. researchgate.netpcc.eu In some advanced methodologies, reactive sulfosuccinate surfactants are used. These specialized monomers, such as sodium dodecyl allyl sulfosuccinate, participate directly in the polymerization reaction, becoming covalently bonded to the polymer backbone. researchgate.net This approach ensures the permanent incorporation of the sulfosuccinate group, preventing leaching and providing long-term stability to the polymer dispersion.
The synthesis of these co-polymers can be tailored to control various properties of the final material. For instance, in the creation of expandable polystyrene, an in-situ technique was developed to synthesize amphiphilic copolymers with good miscibility in the polystyrene matrix, overcoming issues seen with conventional surfactants. researchgate.net This involves the radical copolymerization of a suitable monomer with a sulfosuccinate-containing monomer.
The resulting amphiphilic co-polymers have a wide range of potential applications, driven by their ability to self-assemble and modify interfaces. nih.govmdpi.com The synthesis strategy, whether it involves living polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization, allows for precise control over the polymer architecture, such as the formation of block or graft co-polymers. mdpi.comrsc.org This control is crucial for designing materials for specific functions, from drug delivery systems to advanced coatings and dispersants. nih.govrsc.org
Table 2: Examples of Co-polymer Systems Incorporating Sulfosuccinate Moieties
| Polymerization Method | Monomers | Sulfosuccinate Component | Resulting Co-polymer Type | Application Focus | Reference |
|---|---|---|---|---|---|
| Semibatch Emulsion Polymerization | Butyl acrylate | Sodium dodecyl allyl sulfosuccinate (reactive surfactant) | Poly(butyl acrylate) with integrated sulfosuccinate groups | Latex stabilization | researchgate.net |
| Emulsion Polymerization | Styrene, Methyl acrylate | Sodium bis(2-ethylhexyl)sulfosuccinate (emulsifier) | Styrene-acrylate co-polymer | General polymer dispersions | researchgate.net |
| Radical Copolymerization | Styrene | In-situ synthesized amphiphilic monomer | Polystyrene-based amphiphilic co-polymer | Expandable polystyrene with finely dispersed water | researchgate.net |
| Emulsion Polymerization | Vinyl acetate (B1210297), Acrylics | Monoester of ethoxylated lauryl alcohol and sulfosuccinic acid, sodium salt (emulsifier) | Vinyl acetate / Acrylic co-polymers | Electrostatic stabilization of small particle dispersions | pcc.eu |
Fundamental Mechanistic Studies in Interfacial and Colloidal Systems
Micellization Phenomena and Aggregation Behavior of Dibutyl Sulfosuccinate (B1259242)
Dibutyl sulfosuccinate, an anionic surfactant, exhibits characteristic self-aggregation in aqueous solutions to form micelles. This behavior is fundamental to its function as an emulsifying, wetting, and dispersing agent in various industrial and pharmaceutical applications. The formation of these aggregates, or micelles, occurs above a specific concentration known as the critical micelle concentration (CMC).
The critical micelle concentration (CMC) is a pivotal parameter for characterizing the self-assembly and surface activity of surfactants like this compound. nih.govaimspress.com It represents the concentration threshold at which surfactant monomers begin to aggregate into micelles. aimspress.com The determination of the CMC can be achieved through various experimental techniques that monitor a change in a physical property of the solution as a function of surfactant concentration. nih.gov
Commonly employed methods for determining the CMC of ionic surfactants include:
Tensiometry: This method measures the surface tension of the surfactant solution. As the surfactant concentration increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins corresponds to the CMC. nih.gov
Conductivity: For ionic surfactants, the electrical conductivity of the solution changes with concentration. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of less mobile micelles. The break in the conductivity versus concentration plot indicates the CMC. nih.gov
Fluorescence Spectroscopy: This technique utilizes fluorescent probes that are sensitive to the polarity of their microenvironment. In the presence of micelles, the probe partitions into the hydrophobic micellar core, leading to a change in its fluorescence properties. Plotting this change against surfactant concentration allows for the determination of the CMC. nih.govrsc.org
Resonance Rayleigh Scattering (RRS): This method can be used to determine the first critical micelle concentration (FCMC) and even the second critical micelle concentration (SCMC) without the need for a probe. nih.gov The intensity of the RRS signal is plotted against the surfactant concentration, and the inflection points on the curve correspond to the critical concentrations. nih.gov
Discrepancies in reported CMC values for a given surfactant can arise from several factors. researchgate.net These include the purity of the surfactant, the presence of electrolytes, variations in temperature, and the specific experimental technique and data analysis method used. nih.gov To resolve these discrepancies, it is crucial to standardize experimental conditions, such as temperature and ionic strength, and to use multiple techniques for cross-validation. Statistical analysis of the data can also help in identifying and eliminating outliers.
The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (), standard enthalpy of micellization (), and standard entropy of micellization () are key parameters that describe the spontaneity and driving forces of micelle formation. tandfonline.com These thermodynamic parameters can be determined from the temperature dependence of the CMC. tandfonline.com For many ionic surfactants, micellization is an entropy-driven process, meaning that the increase in entropy from the release of structured water molecules around the hydrophobic surfactant tails is the primary driving force. core.ac.uk
The micelles formed by this compound are typically spherical in aqueous solutions. cdnsciencepub.com The structure consists of a hydrophobic core formed by the aggregation of the butyl chains, while the hydrophilic sulfonate head groups are oriented towards the aqueous phase. The size and shape of these micelles can be influenced by factors such as surfactant concentration, temperature, and ionic strength.
Several techniques are used to analyze the structure and morphology of micelles:
Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS): These scattering techniques provide information about the size, shape, and aggregation number of micelles. researchgate.net
Dynamic Light Scattering (DLS): DLS is used to determine the hydrodynamic radius of the micelles.
Fluorescence Quenching: This method can be used to estimate the micellar aggregation number, which is the average number of surfactant molecules in a micelle. cdnsciencepub.com
Studies on similar double-tailed sulfosuccinate surfactants, like sodium dihexyl sulfosuccinate and sodium dioctyl sulfosuccinate (AOT), have shown that they also tend to form spherical micelles in water. cdnsciencepub.com The aggregation numbers for these surfactants have been determined using fluorescence quenching and conductance techniques. cdnsciencepub.com For instance, sodium dihexyl sulfosuccinate has a reported aggregation number of 38, while sodium dioctyl sulfosuccinate has an aggregation number of 56. cdnsciencepub.com
The aggregation behavior of this compound is sensitive to various environmental parameters.
Ionic Strength: The addition of an electrolyte, such as sodium chloride, to a solution of an ionic surfactant generally leads to a decrease in the CMC. researchgate.net This is due to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which facilitates micelle formation. researchgate.netmdpi.com The presence of salt can also increase the attractive interactions between surfactant molecules in the micelle. researchgate.net
Temperature: The effect of temperature on the CMC of ionic surfactants can be complex. Often, the CMC first decreases with increasing temperature, reaches a minimum, and then increases. mdpi.com This behavior reflects the interplay between the enthalpy and entropy of micellization. researchgate.net Temperature can also affect the size and shape of the micelles. nih.gov
Solvent Polarity: The properties of the solvent, such as its polarity, can significantly influence surfactant aggregation. nih.govacs.org In mixed solvent systems, such as water-alcohol mixtures, the presence of the co-solvent can alter the CMC and the partitioning of the surfactant between the bulk phase and the micelles. researchgate.net For instance, in deep eutectic solvents (DESs), which are mixtures of a hydrogen bond donor and a hydrogen bond acceptor, the aggregation behavior of surfactants like AOT is found to be different from that in water. nih.gov
Interfacial Tension Reduction Mechanisms and Adsorption Dynamics
This compound, as a surfactant, acts by adsorbing at interfaces, thereby reducing the interfacial tension between two immiscible phases, such as liquid-liquid or liquid-air. This property is fundamental to its role in emulsification and wetting.
The relationship between the concentration of a surfactant in the bulk solution and the amount adsorbed at an interface at a constant temperature is described by an adsorption isotherm. ncku.edu.tw Several models are used to describe the adsorption of surfactants at interfaces, including the Langmuir, Frumkin, and Gibbs adsorption isotherms. researchgate.netpageplace.denih.gov
Langmuir Isotherm: This model assumes that adsorption occurs at specific localized sites on the surface and that there are no interactions between the adsorbed molecules. researchgate.net
Frumkin Isotherm: This model accounts for the interactions between adsorbed molecules. researchgate.netpageplace.de
Gibbs Adsorption Isotherm: This isotherm relates the surface excess concentration of the surfactant to the change in surface tension with the logarithm of the surfactant concentration. researchgate.net It allows for the calculation of the area occupied by each surfactant molecule at the interface.
The adsorption of surfactants at solid-liquid interfaces is also an important area of study, with applications in areas like ore flotation and lubrication. researchgate.net The adsorption at solid-liquid interfaces can be described by more complex isotherm equations that account for the interactions between the surfactant and the solid surface, as well as interactions between the adsorbed surfactant molecules. rsc.org
The table below summarizes some of the key parameters related to the interfacial properties of this compound.
| Property | Value | Conditions |
| Critical Micelle Concentration (CMC) | 0.8 mM | 25°C |
| Surface Tension Reduction | 49.1 dynes/cm (for a 1% solution) | - |
Role of this compound in Interfacial Layer Formation and Stabilization
This compound, an anionic surfactant, plays a crucial role in the formation and stabilization of interfacial layers between immiscible liquids, such as oil and water. uh.edu Its amphiphilic nature, possessing both a hydrophilic sulfonate head group and two hydrophobic butyl tails, allows it to adsorb at the interface, thereby reducing the interfacial free energy. uh.eduasianpubs.org This adsorption leads to the formation of a molecular film that acts as a barrier, preventing the coalescence of dispersed droplets. mdpi.com
The effectiveness of this compound in stabilizing interfaces is influenced by its concentration. As the concentration of this compound increases, the interfacial tension between the liquid phases decreases. asianpubs.org This reduction in interfacial tension facilitates the formation of smaller droplets, leading to a more stable emulsion. uh.edu Studies have shown that at low surfactant concentrations, a slight increase in surface pressure significantly reduces the interfacial area, indicating the formation of an expanded film where the surfactant ions are disordered. asianpubs.org Conversely, at higher concentrations, a large increase in surface pressure results in only a small decrease in the interfacial area, suggesting that the surfactant ions are tightly packed into a monomolecular film. asianpubs.org
The structure of the interfacial film is also dependent on the surrounding medium. For instance, the area occupied by each surfactant ion at the interface increases with a higher mole fraction of benzene (B151609) in a hydrocarbon mixture, indicating a change in the packing of the surfactant molecules. asianpubs.org The stability of the interfacial layer is critical in various applications, including the formation of emulsions and microemulsions. The presence of this compound at the interface provides a stabilizing barrier that can prevent droplet aggregation and phase separation over time. mdpi.com
Thermodynamic Aspects of Interfacial Adsorption
The adsorption of this compound at an interface is a thermodynamically driven process governed by the reduction of the system's free energy. uh.edu The Gibbs adsorption equation is a fundamental tool used to describe this phenomenon, relating the change in interfacial tension to the concentration of the surfactant and the surface excess concentration. asianpubs.org
Key thermodynamic parameters associated with the interfacial adsorption of this compound include:
Interfacial Tension (γ): This is the measure of the energy required to increase the surface area of the interface between two immiscible liquids. This compound significantly lowers the interfacial tension. For example, in a benzene and toluene (B28343) mixture against a 0.1 M KCl solution, the interfacial tension decreases regularly as the concentration of this compound increases. asianpubs.org
Surface Excess Concentration (Γs): This parameter quantifies the amount of surfactant adsorbed per unit area of the interface. It can be calculated from the gradient of the interfacial tension versus the logarithm of the surfactant concentration (γ - log C curves). asianpubs.org
Area per Surfactant Ion (A): This is the average area occupied by a single surfactant molecule at the interface. It is inversely related to the surface excess concentration. asianpubs.org At low surface pressures, the film of surfactant ions is expanded, and the ions are stretched out in a disordered manner. asianpubs.org As the surface pressure increases, the area occupied per ion decreases until the ions are tightly packed. asianpubs.org
Table 1: Interfacial Properties of this compound (BSS) at Hydrocarbon-Water Interfaces
| Mole Fraction of Benzene in Hydrocarbon Mixture | Effect on Interfacial Tension with Increasing BSS Concentration | Effect on Area per Surfactant Ion (A) |
|---|---|---|
| Increasing | Regular decrease | Increases at closest packing |
Data derived from studies on benzene and toluene mixtures with 0.1 M KCl solution. asianpubs.org
Emulsification and Microemulsification Mechanisms
Formation and Stability of Oil-in-Water and Water-in-Oil Emulsions
The formation of these emulsions involves dispersing one liquid phase into the other in the form of fine droplets, a process that requires energy input. researchgate.net this compound facilitates this by lowering the energy barrier for droplet formation. mdpi.com Once formed, the stability of the emulsion is maintained by the adsorbed layer of this compound at the oil-water interface, which creates a barrier preventing the droplets from coalescing. mdpi.comnih.gov
The stability of emulsions stabilized by sulfosuccinates can be influenced by several factors, including the concentration of the surfactant, the nature of the oil and aqueous phases, and the presence of other components like salts or co-surfactants. nih.govijcce.ac.ir For instance, the stability of W/O emulsions can be affected by the pH of the aqueous phase. ijcce.ac.ir In some systems, the presence of natural surfactants in crude oil, such as asphaltenes and resins, can also play a significant role in emulsion stability. nih.gov
Role in Microemulsion Phase Behavior and Structural Transitions
This compound and its homologs, like dioctyl and dihexyl sulfosuccinates, are instrumental in the formation of microemulsions, which are thermodynamically stable, isotropic mixtures of oil, water, and surfactant. tandfonline.comresearchgate.net These systems can exhibit complex phase behavior, including transitions between different structures such as water-in-oil (w/o) micelles, oil-in-water (o/w) micelles, and bicontinuous structures. nih.govdiva-portal.org
The phase behavior of sulfosuccinate-based microemulsions can be manipulated by altering variables like salinity, temperature, and the ratio of surfactant to co-surfactant. researchgate.netdiva-portal.org For example, a system containing a blend of sodium dioctyl sulfosuccinate (AOT) and sodium dihexyl sulfosuccinate (SDHS) can transition between Winsor I (o/w microemulsion in equilibrium with excess oil), Winsor III (bicontinuous microemulsion in equilibrium with both excess oil and water), and Winsor II (w/o microemulsion in equilibrium with excess water) states with slight changes in salinity. researchgate.netcitedrive.com
Structural transitions within the microemulsion, such as from discrete droplets to a bicontinuous network, can be identified by techniques like conductivity profiling, which detects percolation thresholds. These transitions are driven by changes in the spontaneous curvature of the surfactant film at the oil-water interface. researchgate.netcitedrive.com The Hydrophilic-Lipophilic Difference (HLD) framework is often used to predict and understand these phase transitions. researchgate.net Studies have shown a linear correlation between the reciprocal of the characteristic lengths within the microemulsion structure and the HLD values, indicating that HLD reflects the direction of interfacial curvature. researchgate.netcitedrive.com
Influence on Droplet Size Distribution and Emulsion Longevity
The concentration and type of surfactant, such as this compound, have a direct impact on the droplet size distribution and the long-term stability (longevity) of emulsions. Generally, an increase in surfactant concentration leads to a decrease in the average droplet size. researchgate.net This is because a higher concentration of surfactant molecules is available to stabilize the larger interfacial area associated with smaller droplets. acs.org
The use of sulfosuccinate emulsifiers is known to produce emulsions with medium-sized particles. researchgate.net The droplet size distribution is a critical parameter for emulsion stability, as emulsions with a narrow size distribution (monodisperse) tend to be more stable against coalescence and Ostwald ripening than those with a broad distribution (polydisperse). acs.org Techniques like photon correlation spectroscopy are used to measure droplet size and polydispersity. nih.gov
The longevity of an emulsion is its ability to resist changes in its physical properties, such as droplet size and phase separation, over time. The presence of a stable interfacial film formed by this compound is key to enhancing emulsion longevity. mdpi.com However, factors such as temperature, pH, and ionic strength can affect the stability of this film and, consequently, the lifespan of the emulsion. frontiersin.orgnih.gov For instance, in some emulsion polymerization systems, decreasing the alcohol co-solvent content and increasing the anionic surfactant concentration can lead to smaller particle sizes and improved latex stability. researchgate.net
Interaction with Co-surfactants and Co-solvents in Complex Formulations
In many practical applications, this compound is used in combination with co-surfactants and co-solvents to achieve desired properties and enhance performance. asianpubs.orgresearchgate.net Co-surfactants, which are typically short-chain alcohols or other amphiphilic molecules, can partition at the interface and alter the packing of the primary surfactant, thereby influencing the curvature of the interfacial film and the stability of the emulsion or microemulsion.
The interaction between this compound and co-surfactants is crucial for formulating stable microemulsions. For example, ternary phase diagrams are constructed by blending the surfactant with a co-surfactant (like hexanol) and an oil phase (like isooctane) to identify the single-phase microemulsion region. The ratio of surfactant to co-surfactant can significantly affect the water solubilization capacity of the microemulsion. tandfonline.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzene |
| This compound |
| Dioctyl sodium sulfosuccinate |
| Hexanol |
| Isooctane |
| Potassium Chloride |
| Sodium dihexyl sulfosuccinate |
Interactions with Macromolecular and Biological Systems
This compound, as an anionic surfactant, exhibits a range of interactions with macromolecular and biological systems, driven by its amphiphilic nature. Its behavior in these complex environments is crucial for its application in fields ranging from polymer manufacturing to potential biomedical functions. The following sections detail the mechanistic aspects of these interactions.
This compound is utilized as an emulsifier and stabilizer in emulsion polymerization, a process central to the production of synthetic latexes. hantaichem.com Its primary role is to facilitate the dispersion of hydrophobic monomers, such as vinyl acetate (B1210297), maleic acid esters, and styrene, in an aqueous medium, enabling the synthesis of high molecular weight polymers at fast polymerization rates. hantaichem.comcore.ac.uk The concentration and structure of the surfactant are critical variables that influence both the reaction kinetics and the final properties of the polymer latex, such as particle size, stability, and viscosity. hantaichem.comresearchgate.net
Sodium this compound has been specifically noted for its use in emulsion polymerization systems involving monomers like vinyl acetate, maleic acid esters, and styrene-butadiene. hantaichem.com Its use results in latexes with desirable properties such as low viscosity, good electrolyte and mechanical stability, and transparent film-forming capabilities. hantaichem.com The choice of surfactant is a key factor in controlling the particle nucleation mechanism and, consequently, the particle size distribution of the final latex. researchgate.netresearchgate.net
| Monomer System | Role of this compound | Observed Latex Properties | Reference |
|---|---|---|---|
| Vinyl Acetate, Maleic Acid Esters | Emulsifier, Stabilizer | Low viscosity, good stability | hantaichem.com |
| Styrene | Emulsifier | Good electrolyte and mechanical stability | hantaichem.com |
| Styrene-Butadiene | Emulsifier | Not specified | hantaichem.com |
The interaction of surfactants with biomolecules like proteins and enzymes can lead to significant changes in their structure and function. While direct studies on this compound are limited, research on structurally similar sulfosuccinates, such as dioctyl sodium sulfosuccinate (DOSS), provides insight into potential mechanisms. Anionic surfactants can interact with proteins through both electrostatic and hydrophobic interactions, which can lead to conformational changes, denaturation, or, in some cases, stabilization or activation of enzymes. nih.gov
One key area of study for sulfosuccinates is their ability to form reverse micelles in nonpolar solvents. acs.org These nanostructures can encapsulate aqueous microdomains, providing a unique environment for enzymes to function outside of their native bulk aqueous medium. acs.orghud.ac.uk For example, the activity of enzymes within reverse micelles formed by DOSS has been a subject of investigation, demonstrating that such surfactants can create micro-environments that support enzymatic catalysis. acs.org
Furthermore, surfactants can modulate the properties of peptides and proteins by altering their hydrophobicity. Studies on sulfosuccinates other than this compound have shown they can engage in hydrophobic ion pairing with therapeutic peptides, significantly increasing their lipophilicity. researchgate.net This interaction, which involves the formation of a complex between the anionic surfactant and positive charges on the protein, fundamentally alters the protein's partitioning behavior between aqueous and organic phases. researchgate.net While these findings relate to other dialkyl sulfosuccinates, they suggest that this compound likely possesses the ability to interact with and modulate the physicochemical properties of proteins and peptides. However, specific thermodynamic and conformational studies, such as those using isothermal titration calorimetry, would be needed to fully characterize the binding affinity and functional consequences of this compound's interaction with specific biomolecules. nih.govsciengine.com
The initial adhesion of microorganisms to surfaces is a critical first step in the formation of biofilms, which are complex communities of microbes encased in a protective extracellular matrix. scholars.direct Surfactants can interfere with this process by altering the properties of either the microbial cell surface or the substrate interface.
Direct research has shown that sodium this compound can modulate the adhesion of bacteria to interfaces. acs.orgnih.govuh.edu In a study investigating the adhesion of the marine bacterium Marinobacter hydrocarbonoclasticus to surfactant-decorated oil droplets, this compound was found to reduce bacterial adhesion. acs.orgnih.gov The mechanism behind this effect is the surfactant's ability to lower the oil-water interfacial tension. acs.orguh.edu This reduction in interfacial tension increases the thermodynamic free energy of adhesion for the bacterium, making it less favorable for the cell to attach to the oil droplet surface. acs.orgnih.gov As the concentration of this compound was increased, the areal density of adhered bacteria decreased, demonstrating a concentration-dependent inhibition of this primary step of colonization. acs.orguh.edu
This ability to interfere with bacterial adhesion suggests a potential role for this compound in biofilm modulation. By preventing the initial attachment of planktonic cells, the formation of a mature biofilm can be effectively inhibited. scholars.directchiet.edu.eg While the aforementioned study focused on an oil-water interface, the principle of modifying interfacial properties to control bacterial adhesion is broadly applicable to other biological interfaces.
| Bacterial Strain | Interface | Surfactant | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|---|
| Marinobacter hydrocarbonoclasticus | Dodecane-Water | Dibutyl sodium sulfosuccinate | Decreased areal density of adhered bacteria with increasing surfactant concentration. | Reduction of oil/water interfacial tension, increasing the free energy of adhesion. | acs.org, nih.gov, uh.edu |
Lipid bilayers are the fundamental structure of all biological membranes, acting as a selective barrier. The amphiphilic nature of surfactants like this compound allows them to interact with and perturb the structure of these membranes. While specific studies focusing on this compound are not prevalent, extensive research on the closely related and structurally similar compound dioctyl sodium sulfosuccinate (DOSS) provides strong evidence for the class's mode of action. These surfactants can insert their hydrophobic alkyl chains into the lipid core of the bilayer while the polar sulfosuccinate headgroup remains at the aqueous interface. This insertion disrupts the ordered packing of the membrane phospholipids.
This disruption can lead to a significant increase in membrane permeability. For example, co-administration of DOSS with a poorly absorbed drug in humans was shown to significantly increase the initial rate and extent of the drug's absorption across the gastrointestinal membrane. nih.gov This effect was determined to be a direct and temporary change in the membrane's permeability, which was reversible. nih.gov Similarly, studies using Caco-2 cell monolayers, an in vitro model for the intestinal mucosa, have shown that surfactants can enhance the permeability of peptides, in part by interacting with the cell membrane. nih.gov
The interaction is not limited to the gut. Inhalation of DOSS was found to displace the natural surfactant layer in the alveoli of the lungs and increase the permeability of the pulmonary epithelial barrier. cir-safety.org These findings collectively indicate that dialkyl sulfosuccinates are potent membrane-active agents. Their ability to integrate into lipid bilayers and increase permeability is a key mechanistic feature. This interaction is fundamental to their function as penetration enhancers in topical formulations and explains their effects on drug absorption. nih.govcir-safety.org The fluidity and integrity of the membrane are thus modulated by the presence of these surfactant molecules. studymind.co.ukmdpi.com
| Biological System/Model | Surfactant | Observed Effect on Membrane | Reference |
|---|---|---|---|
| Human Gastrointestinal Tract | Dioctyl sodium sulfosuccinate (DOSS) | Increased rate and extent of drug absorption; temporary increase in permeability. | nih.gov |
| Rabbit Pulmonary Epithelium | Dioctyl sodium sulfosuccinate (DOSS) | Displaced alveolar surfactant; increased permeability and clearance of substances. | cir-safety.org |
| Caco-2 Cell Monolayers | General Surfactants | Enhanced permeability of peptides across the cell layer. | nih.gov |
Advanced Applications in Research and Industrial Processes Mechanistic Focus
Role in Enhanced Oil Recovery (EOR) Mechanisms and Reservoir Conformance
Dibutyl sulfosuccinate (B1259242), as an anionic surfactant, plays a critical role in chemical Enhanced Oil Recovery (EOR) strategies. Its effectiveness stems from its ability to fundamentally alter the physical and chemical interactions at the oil-brine-rock interfaces within a reservoir. The primary mechanisms driving this are the significant reduction of interfacial tension and the alteration of rock wettability, which collectively work to mobilize oil that is otherwise trapped by capillary forces. doe.govnih.gov
A primary mechanism by which dibutyl sulfosuccinate enhances oil recovery is by drastically lowering the interfacial tension (IFT) between the trapped oil and the injected aqueous phase (water or brine). doe.gov In a reservoir's porous media, a significant amount of oil is immobilized as discontinuous droplets or ganglia due to high capillary forces, which are directly proportional to the IFT. researchgate.net For the chemical flooding method to be effective, the IFT between the oil and the surfactant solution needs to be reduced to an ultra-low level, typically well below 1 mN/m. kruss-scientific.com
Surfactants like this compound achieve this by adsorbing at the oil-water interface. Their amphiphilic structure, consisting of a hydrophilic head and hydrophobic tails, allows them to bridge the two immiscible phases, thereby reducing the cohesive energy difference between them. This reduction in IFT lowers the capillary pressure required to deform and mobilize the trapped oil droplets through the narrow pore throats of the reservoir rock. nih.govresearchgate.net The reduction can be substantial, with optimized surfactant systems capable of decreasing the IFT by several orders of magnitude, which can dramatically improve the displacement of residual oil. kruss-scientific.com Combinations of sulfosuccinate surfactants can produce synergistic mixtures that effectively lower IFT across a wide range of temperatures and salinity conditions found in reservoirs. google.com
Table 1: Impact of Interfacial Tension (IFT) on Oil Recovery
| IFT Value Range | Typical System | Implication for EOR |
|---|---|---|
| 20 - 40 mN/m | Crude Oil / Pure Water | High capillary forces, oil remains trapped in pores. kruss-scientific.com |
| < 1 mN/m | Crude Oil / Surfactant Solution | Required for effective chemical flooding and mobilization of oil. kruss-scientific.com |
The second critical function of this compound in EOR is altering the wettability of the reservoir rock. doe.gov Wettability describes the preference of a solid surface to be in contact with one fluid rather than another. Many carbonate and some sandstone reservoirs are initially oil-wet or mixed-wet, meaning the rock surface preferentially adsorbs oil, which hinders recovery. doe.govmdpi.com EOR processes aim to shift the rock's surface properties toward a more water-wet state. mdpi.comnih.gov This change enhances the spontaneous imbibition of water into the rock matrix, which in turn displaces the oil from the surface and pushes it toward production wells. doe.gov Shifting the reservoir rock from oil-wet to water-wet has been shown to potentially enhance oil recovery by as much as 70–80%. mdpi.comresearchgate.net
Surfactants induce this change through several mechanisms:
Adsorption: The surfactant molecules can adsorb onto the rock surface. The orientation of the surfactant changes the surface chemistry; for an oil-wet carbonate surface (which is often positively charged), the anionic head of the sulfosuccinate can interact with the surface, leaving its hydrocarbon tail oriented towards the oil phase, but more importantly, it can form aggregates that present a hydrophilic exterior to the water phase, effectively making the surface more water-wet. mdpi.comnih.gov
Ion Pairing: Surfactants can interact with divalent cations (like Ca²⁺ and Mg²⁺) that may be bridging polar components of the crude oil to the rock surface. By pairing with these ions, the surfactant can help detach the oil molecules. mdpi.comnih.gov
Micellar Formation: At concentrations above the critical micelle concentration (CMC), surfactants form aggregates called micelles that can solubilize oil, effectively "washing" it off the rock surface. mdpi.comnih.gov
The combined effect of reduced IFT and a shift to water-wet conditions significantly improves the microscopic sweep efficiency, recovering oil that would be bypassed by waterflooding alone. doe.govnih.gov
Table 2: Effect of Wettability Alteration on Oil Recovery in Porous Media
| Initial Wettability State | Target Wettability State | Primary Recovery Mechanism | Estimated Improvement in Oil Recovery |
|---|---|---|---|
| Oil-Wet | Water-Wet | Spontaneous imbibition of water displaces oil from rock surfaces. doe.gov | Can lead to 25-40% more oil recovery than in an oil-wet state. nih.gov |
Utilization in Material Science and Nanotechnology Research
The unique surface-active properties of this compound make it a valuable tool in materials science and nanotechnology, particularly in processes that require control over particle formation, dispersion, and surface characteristics.
Surfactants are integral to the bottom-up synthesis of many nanomaterials. ijcmas.com Their primary role is to control the size, shape, and stability of nanoparticles during their formation. The self-assembly of surfactant molecules can act as a template or "nano-reactor" for the synthesis. ijcmas.com For example, surfactants can form micelles or microemulsions in a solution, creating confined spaces where the nucleation and growth of nanoparticles occur. This templating effect helps in producing nanoparticles with a uniform size distribution. ijcmas.com
Furthermore, once nanoparticles are formed, surfactants like this compound adsorb onto their surfaces. This surface layer serves two key purposes:
Growth Termination: It limits the further growth of the particles, allowing for precise size control.
Dispersion and Stability: It prevents the newly formed nanoparticles from agglomerating due to van der Waals forces, ensuring a stable, well-dispersed colloid. ijcmas.comrsc.org
This surfactant-assisted approach is used to synthesize a wide variety of inorganic nanoparticles and composites, enabling the creation of materials with tailored properties for various applications. ijcmas.com
This compound and other dialkyl sulfosuccinates are widely used as emulsifiers in emulsion polymerization, a process that produces stable aqueous dispersions of polymers, known as latexes. researchgate.netpcimag.com These latexes are foundational to the production of paints, adhesives, coatings, and textiles. haofeichem.compcimag.com The surfactant performs several crucial functions throughout the polymerization process. pcc.eu
Monomer Emulsification: The surfactant first reduces the interfacial tension between the water-insoluble monomer and the aqueous phase, creating a stable emulsion of small monomer droplets. pcc.eu
Micelle Formation and Nucleation: In the aqueous phase, surfactant molecules assemble into micelles. These micelles serve as the primary loci for particle nucleation, where the polymerization process begins. pcc.eu
The use of sulfosuccinate emulsifiers is known to produce latexes with desirable characteristics, such as small particle sizes, narrow particle size distribution, and low levels of coagulum. pcimag.com
Table 3: Functions of this compound in Emulsion Polymerization
| Function | Mechanistic Action | Resulting Property |
|---|---|---|
| Emulsifier | Reduces IFT between monomer and water. | Creates a stable emulsion of monomer droplets. pcc.eu |
| Nucleation Site | Forms micelles that serve as loci for polymerization initiation. | Controls the initial formation of polymer particles. pcc.eu |
| Stabilizer | Adsorbs onto growing polymer particles, providing electrostatic repulsion. | Prevents particle agglomeration, ensuring latex stability. pcc.eu |
In the formulation of paints, inks, and coatings, this compound acts as a multifunctional additive that modifies surfaces and interfaces to improve the final product's quality and application. haofeichem.comgoogle.com Its primary roles are as a wetting agent, a dispersing agent, and a leveling agent. pcimag.compcc.eu
As a wetting agent, it lowers the surface tension of the liquid coating formulation. This allows the coating to spread more easily and uniformly over a substrate, ensuring good adhesion and preventing defects like crawling or fish eyes. pcimag.com This property is particularly useful when applying aqueous fluids to various formations or surfaces. google.com
As a dispersing agent, it aids in the uniform distribution of solid pigment particles within the liquid binder. The surfactant adsorbs onto the pigment surfaces, preventing them from flocculating or settling, which is crucial for achieving consistent color and opacity in the final coating. haofeichem.com In adhesive and paint formulations, sulfosuccinates improve flow and leveling characteristics, resulting in a smoother, more uniform finish. pcimag.com
Application in Chemical Separation Science and Chromatography
The amphiphilic nature of this compound makes it a valuable tool in several chromatographic and separation techniques, where it can be used to modify separation selectivity and efficiency.
In reversed-phase high-performance liquid chromatography (RP-HPLC), the separation of ionic or highly polar analytes can be challenging due to their limited retention on nonpolar stationary phases. Ion-pair chromatography is a technique that addresses this by introducing an ion-pairing reagent to the mobile phase. itwreagents.comtechnologynetworks.com Anionic surfactants like this compound can serve as effective ion-pairing agents for the analysis of cationic analytes. chromatographyonline.com
The fundamental mechanism involves the formation of a neutral ion pair between the anionic sulfosuccinate and the cationic analyte. itwreagents.com This process can be understood through two predominant models:
Ion-Pair Formation in the Mobile Phase: The this compound anion and the cationic analyte form a neutral, hydrophobic complex in the mobile phase. This increased hydrophobicity enhances the complex's affinity for the nonpolar stationary phase, leading to increased retention times and improved separation from other sample components. phenomenex.blog
Dynamic Ion-Exchange Model: The hydrophobic butyl chains of the this compound adsorb onto the surface of the reversed-phase stationary phase. This creates a dynamic, in-situ ion-exchange surface where the negatively charged sulfonate groups are oriented towards the mobile phase. Cationic analytes can then be retained on this surface through electrostatic interactions. phenomenex.blog
The choice of ion-pairing reagent, including the length of the alkyl chains, significantly influences the retention and selectivity of the separation. nih.gov The butyl groups of this compound provide a moderate level of hydrophobicity, making it suitable for a range of cationic analytes.
| Parameter | Description | Influence of this compound |
|---|---|---|
| Analyte Retention | The time an analyte spends in the stationary phase. | Increases retention of cationic analytes by forming neutral, more hydrophobic ion pairs. |
| Selectivity | The ability to differentiate between two analytes. | Alters selectivity by modifying the interaction of cationic analytes with the stationary phase. |
| Peak Shape | The symmetry of the chromatographic peak. | Can improve peak shape by reducing tailing of basic compounds. |
Micellar electrokinetic chromatography (MEKC) is a powerful separation technique that extends the capabilities of capillary electrophoresis to neutral molecules. scispace.com This is achieved by adding a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. longdom.org These micelles act as a "pseudo-stationary" phase, and separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. nih.gov
As an anionic surfactant, this compound can form negatively charged micelles in an aqueous buffer. In a typical MEKC setup with a fused silica (B1680970) capillary, a strong electroosmotic flow (EOF) is generated towards the cathode. The anionic micelles, however, have their own electrophoretic mobility towards the anode. The net result is that the micelles move more slowly than the bulk EOF. researchgate.net
The separation mechanism in MEKC with this compound micelles is as follows:
Neutral Analytes: Neutral molecules partition between the hydrophobic core of the this compound micelles and the aqueous buffer. More hydrophobic analytes will spend more time within the micelles and thus have longer retention times, while more hydrophilic analytes will travel closer to the velocity of the EOF. longdom.org
Charged Analytes: The separation of charged analytes is more complex, involving both partitioning into the micellar core and electrostatic interactions with the negatively charged micelle surface.
Supercritical fluid extraction (SFE) and supercritical fluid chromatography (SFC) are environmentally friendly techniques that utilize supercritical fluids, most commonly carbon dioxide (CO2), as the mobile phase. libretexts.org While supercritical CO2 is an excellent solvent for nonpolar compounds, its low polarity limits its ability to efficiently extract or separate more polar analytes. To overcome this limitation, polar modifiers or co-solvents are often added to the supercritical fluid. scirp.orgshimadzu.com
Surfactants, including anionic surfactants like this compound, can be employed as modifiers in SFE and SFC. mdpi.com The addition of a surfactant can enhance the solubility of polar compounds in the nonpolar supercritical CO2 mobile phase. The mechanism is believed to involve the formation of reverse micelles or microemulsions within the supercritical fluid. The polar cores of these aggregates can then solubilize polar analytes, facilitating their extraction from a sample matrix or their transport through a chromatographic column. supercriticalfluid.net
The use of surfactants in supercritical fluid technologies can lead to:
Increased extraction efficiency of polar compounds.
Altered selectivity in chromatographic separations.
The ability to extract analytes from aqueous matrices. rsc.org
Environmental Remediation Research and Dispersant Technologies
The surface-active properties of this compound are also harnessed in environmental applications, particularly in the remediation of hydrophobic pollutants.
Chemical dispersants are a critical tool in responding to oil spills at sea. These formulations are designed to break up large oil slicks into smaller droplets that can be more readily dispersed into the water column and biodegraded by microorganisms. wikipedia.org A key active ingredient in some dispersant formulations, such as Corexit®, is a dialkyl sulfosuccinate, specifically dioctyl sodium sulfosuccinate (DOSS), which is structurally similar to this compound. taylorandfrancis.comedf.org
The primary mechanism by which sulfosuccinate surfactants facilitate oil dispersal is through the significant reduction of the interfacial tension (IFT) between oil and water. youtube.com The amphiphilic nature of the this compound molecule is central to this process:
Adsorption at the Oil-Water Interface: When a dispersant containing this compound is applied to an oil slick, the surfactant molecules orient themselves at the oil-water interface. The hydrophobic butyl tails penetrate the oil phase, while the hydrophilic sulfonate head groups remain in the water phase. taylorandfrancis.com
Reduction of Interfacial Tension: This alignment of surfactant molecules disrupts the cohesive forces between the oil molecules and between the water molecules, leading to a dramatic decrease in the oil-water IFT. rsc.orgnih.gov
Droplet Formation: With the interfacial tension lowered, the energy required to break the oil slick into smaller droplets is significantly reduced. Wave action and other forms of mechanical energy can then more easily overcome the remaining cohesive forces, resulting in the formation of a fine oil-in-water emulsion. wikipedia.org
Stabilization of Droplets: The surfactant molecules adsorbed on the surface of the newly formed oil droplets prevent them from coalescing back into a larger slick. The negatively charged sulfonate head groups create a repulsive electrostatic barrier between the droplets, promoting their stability and dispersion in the water column.
| Dispersal Stage | Mechanistic Role of this compound |
|---|---|
| Initial Application | Rapidly partitions to the oil-water interface. |
| Interfacial Tension Reduction | Amphiphilic structure disrupts cohesive forces between oil and water molecules. |
| Droplet Formation | Lowers the energy required for wave action to break up the oil slick. |
| Droplet Stabilization | Forms a protective layer around oil droplets, preventing coalescence through electrostatic repulsion. |
Many persistent organic pollutants, such as polycyclic aromatic hydrocarbons (PAHs), are hydrophobic and have very low solubility in water. This makes their removal from contaminated soil and groundwater challenging. Surfactant-enhanced remediation is a promising technology that utilizes the solubilizing power of surfactants to increase the aqueous concentration of these contaminants, thereby facilitating their removal and degradation. researchgate.net
Above its critical micelle concentration, this compound forms micelles in aqueous solution. These micelles have a hydrophobic core, composed of the butyl chains, and a hydrophilic shell, formed by the sulfonate head groups. ualberta.ca The hydrophobic core of the micelles provides a favorable environment for the partitioning of nonpolar, hydrophobic pollutants. nih.gov
The mechanism of enhanced solubilization involves the following steps:
Micelle Formation: In an aqueous solution above the CMC, this compound molecules self-assemble into micelles.
Partitioning of Pollutants: Hydrophobic pollutant molecules, which have a low affinity for the polar aqueous phase, preferentially partition into the nonpolar interior of the micelles.
The efficiency of solubilization depends on several factors, including the concentration of the surfactant, the size and structure of the micelles, and the molecular properties of the hydrophobic pollutant. The relationship between the surfactant's structure and its solubilization capacity is an area of ongoing research, with quantitative structure-activity relationship (QSAR) models being developed to predict the effectiveness of different surfactants. nih.govwikipedia.org
Environmental Fate, Transport, and Degradation Research
Biodegradation Pathways and Biotransformation Mechanisms
The breakdown of Dibutyl sulfosuccinate (B1259242) in the environment is anticipated to occur primarily through biological processes. The structure of the molecule, featuring two ester linkages and a sulfonate group, suggests specific enzymatic activities are required for its complete mineralization. The primary proposed pathway involves the sequential hydrolysis of the ester bonds, followed by the cleavage of the sulfonate group from the succinate (B1194679) backbone.
While specific research on Dibutyl sulfosuccinate is limited, studies on analogous compounds such as sulfosuccinates and other dialkyl esters provide a foundational understanding. For instance, research on the bacterial biodegradation of sulfosuccinate has demonstrated that direct desulfonation can be a key initial step. In one study, a Pseudomonas species was shown to convert sulfosuccinate into sulfite (B76179), which was then rapidly oxidized to sulfate (B86663). This process occurred before the breakdown of the carbon skeleton, indicating an oxidative desulfonation mechanism.
Similarly, the hydrolysis of the ester linkages is a common biodegradation step for many related compounds. Studies on dioctyl sulfosuccinate (DOSS), a structurally similar surfactant, have identified the hydrolysis product monooctyl sulfosuccinate (MOSS), indicating that the cleavage of one ester group is a primary transformation step. It is plausible that this compound follows a similar pathway, first hydrolyzing to monobutyl sulfosuccinate and butanol, and then to sulfosuccinic acid and another molecule of butanol.
Microbial Degradation Kinetics and Metabolite Identification
Detailed kinetic studies and metabolite identification are crucial for quantifying the rate of biodegradation and understanding the transformation process. Currently, there is a notable gap in the scientific literature regarding the specific microbial degradation kinetics of this compound.
For related compounds like Dibutyl phthalate (B1215562) (DBP), which also contains butyl ester groups, biodegradation studies have identified metabolites such as monobutyl phthalate, phthalic acid, and butanol. While DBP is structurally different from this compound, the initial hydrolysis step catalyzed by microbial esterases is analogous. The degradation of DBP has been shown to follow first-order kinetics in various microbial systems. It is hypothesized that this compound degradation would also exhibit similar kinetic behavior, but empirical data is required for confirmation.
Table 1: Hypothetical Metabolites in the Biodegradation of this compound
| Compound Name | Chemical Formula | Role in Pathway |
|---|---|---|
| This compound | C₁₂H₂₂O₇S | Parent Compound |
| Monobutyl sulfosuccinate | C₈H₁₄O₇S | Intermediate Metabolite |
| Sulfosuccinic acid | C₄H₆O₇S | Intermediate Metabolite |
| Butanol | C₄H₁₀O | Intermediate Metabolite |
| Succinic acid | C₄H₆O₄ | Intermediate Metabolite |
| Sulfite | SO₃²⁻ | Intermediate Metabolite |
This table is based on hypothesized pathways analogous to related compounds and requires experimental verification for this compound.
Enzymatic Mechanisms of Ester Hydrolysis and Sulfonate Cleavage
The biodegradation of this compound is dependent on specific microbial enzymes capable of cleaving its ester and carbon-sulfur bonds.
Ester Hydrolysis: The breakdown of the two butyl ester linkages is likely initiated by non-specific esterases or lipases. These enzymes are widespread in microorganisms and catalyze the hydrolysis of ester bonds, releasing an alcohol (butanol) and a carboxylic acid. This enzymatic action would convert this compound into monobutyl sulfosuccinate and subsequently into sulfosuccinic acid.
Sulfonate Cleavage: The carbon-sulfur (C-S) bond in sulfosuccinic acid is generally stable and requires specific enzymes, known as desulfonating enzymes or sulfatases, for cleavage. These enzymes can catalyze the removal of the sulfonate group as sulfite, which is then typically oxidized to sulfate by sulfite oxidase. The mechanism can be hydrolytic or oxidative. Research on other sulfonated compounds has identified various C-S lyases that are crucial for the utilization of organosulfonates as a sulfur source by microorganisms.
Influence of Environmental Factors on Biodegradation Rates
The rate of biodegradation of chemical compounds in the environment is significantly influenced by a range of physicochemical and biological factors.
pH: The optimal pH for the microbial enzymes responsible for degradation is a critical factor. Most environmental biodegradation occurs at neutral or near-neutral pH, although specific microbial consortia can be adapted to more acidic or alkaline conditions.
Temperature: Temperature affects both microbial growth rates and enzyme activity. Generally, biodegradation rates increase with temperature up to an optimum, beyond which enzymatic activity decreases due to denaturation.
Microbial Consortia: The presence of a diverse and adapted microbial community is essential for efficient biodegradation. The synergistic action of different microbial species can lead to more complete degradation than a single species could achieve. The availability of other nutrients, such as nitrogen and phosphorus, also plays a crucial role in supporting microbial growth and activity.
Environmental Persistence and Partitioning Studies
The persistence of a chemical in the environment is determined by its resistance to degradation processes, while its partitioning behavior dictates its distribution among different environmental compartments like water, soil, and air.
Sorption to Environmental Matrices (e.g., soil, sediment)
Sorption to soil and sediment is a key process that affects the transport and bioavailability of organic chemicals. For anionic surfactants like this compound, sorption is influenced by the properties of both the chemical and the environmental matrix.
Studies on other anionic surfactants have shown that sorption is generally higher in soils and sediments with higher organic carbon content and clay content. The presence of cations (like Ca²⁺ and Mg²⁺) in the water can also influence sorption by bridging the negatively charged surfactant and negatively charged soil particles.
Table 2: Factors Influencing Sorption of this compound
| Parameter | Influence on Sorption | Rationale |
|---|---|---|
| Soil/Sediment Organic Carbon | Increases | Hydrophobic partitioning of butyl chains. |
| Clay Content | Variable | Can provide surface area for sorption but also electrostatic repulsion. |
| pH | Decreases with increasing pH | Increased negative charge on soil surfaces leads to greater electrostatic repulsion. |
This table outlines general principles of anionic surfactant sorption; specific data for this compound is needed.
Aquatic Fate and Transport Modeling
Aquatic fate and transport models are computational tools used to predict the movement and concentration of chemicals in water bodies. These models integrate various processes, including advection, dispersion, degradation, volatilization, and partitioning between water, sediment, and biota.
To accurately model the fate of this compound, key chemical-specific parameters are required, such as its water solubility, vapor pressure, octanol-water partition coefficient (Kow), and organic carbon-water (B12546825) partition coefficient (Koc), as well as its degradation rates in water and sediment. Currently, there is a lack of comprehensive modeling studies specifically focused on this compound, which hinders predictive assessments of its environmental concentrations and persistence in aquatic systems.
Ecotoxicological Mechanisms (Focus on Research Methodologies for Assessment)
The assessment of the ecotoxicological mechanisms of chemical compounds such as this compound is crucial for understanding their potential impact on the environment. This involves the development of sophisticated analytical methods for their detection in various environmental compartments and the use of predictive models to estimate their behavior and fate. Research in these areas provides the scientific foundation for environmental risk assessment and management.
Development of Analytical Methods for Environmental Monitoring
The accurate and sensitive measurement of this compound in environmental samples is fundamental to understanding its distribution, persistence, and potential for exposure to ecological receptors. Due to its nature as an anionic surfactant, analytical methodologies often employ advanced chromatographic and spectrometric techniques. Research has focused on developing robust methods for the detection of related dialkyl sulfosuccinates, such as dioctyl sulfosuccinate (DOSS), in complex matrices like water, soil, and sediment. These methods are largely applicable to this compound with appropriate modifications.
The primary analytical technique for the determination of sulfosuccinates in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) . This method offers high selectivity and sensitivity, which is essential for detecting the low concentrations at which these compounds may be present in the environment.
Sample Preparation: A critical step in the analysis of environmental samples is the extraction and pre-concentration of the target analyte from the sample matrix. Solid-phase extraction (SPE) is a commonly employed technique. For anionic surfactants like this compound, weak anion exchange (WAX) cartridges can be effective in separating the analyte from interfering substances, particularly in complex samples such as those containing crude oil.
Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate this compound from other organic compounds in the sample extract. The choice of the stationary phase (e.g., C18) and the mobile phase composition is optimized to achieve good chromatographic resolution and peak shape.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for the detection and quantification of the analyte. Electrospray ionization (ESI) is a common ionization technique for these types of compounds. The mass spectrometer is operated in selected reaction monitoring (SRM) mode to enhance selectivity and reduce background noise, thereby achieving low detection limits.
The table below summarizes key aspects of analytical methodologies developed for the environmental monitoring of short-chain dialkyl sulfosuccinates, which are indicative of the approaches used for this compound.
Interactive Data Table: Analytical Methods for Dialkyl Sulfosuccinates
| Parameter | Method 1: Online SPE-LC-MS/MS | Method 2: Direct-Injection LC-MS/MS |
| Target Analyte | Dioctyl Sulfosuccinate (DOSS) | Dioctyl Sulfosuccinate (DOSS) |
| Instrumentation | Online Solid Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry | Liquid Chromatography-Tandem Mass Spectrometry |
| Sample Matrix | Seawater | Seawater |
| Method Detection Limit (MDL) | 7.0 ng/L | 440 ng/L |
| Run Time | 7 minutes | 17 minutes |
| Recovery | 92 ± 9% in crude oil | Not specified |
Predictive Models for Environmental Behavior
Predictive models are essential tools in ecotoxicology for estimating the environmental fate and potential effects of chemicals when experimental data are limited. For this compound, various modeling approaches can be employed to predict its persistence, bioaccumulation, and toxicity. These models are often based on the chemical's structure and physicochemical properties.
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are computational models that relate the chemical structure of a compound to its biological activity or environmental fate. For anionic surfactants like this compound, QSARs can be developed to predict endpoints such as aquatic toxicity and biodegradability. rsc.org The development of robust QSAR models follows guidelines established by organizations like the Organisation for Economic Co-operation and Development (OECD), which emphasize a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, and a mechanistic interpretation where possible.
For instance, the aquatic toxicity of anionic surfactants can be predicted using QSARs that are based on the membrane-water partition/distribution coefficient (Dmw). rsc.org This coefficient, which can be calculated using computational methods like coarse-grained molecular dynamics simulations, provides a measure of the chemical's potential to partition into biological membranes, a key factor in its toxicity. rsc.org
Environmental Fate and Transport Models: These models are used to simulate the distribution and transformation of chemicals in the environment. They consider various environmental compartments (air, water, soil, sediment) and the processes that govern the chemical's movement and degradation between them. For this compound, such models would incorporate data on its water solubility, vapor pressure, and rates of biodegradation and hydrolysis to predict its likely environmental concentrations.
The development of these models often involves integrating data from laboratory studies on biodegradation and abiotic degradation processes. While specific models for this compound are not extensively documented in publicly available literature, the methodologies applied to other anionic surfactants provide a framework for its assessment.
The table below outlines different types of predictive models and their application in assessing the environmental behavior of anionic surfactants, which can be extended to this compound.
Interactive Data Table: Predictive Models for Anionic Surfactants
| Model Type | Predicted Endpoint | Key Input Parameters | Application to this compound |
| QSAR for Aquatic Toxicity | Acute toxicity to aquatic organisms (e.g., daphnids, fish) | Membrane-water partition coefficient (Dmw), molecular descriptors | Estimation of potential harm to aquatic life based on its chemical structure. rsc.org |
| QSAR for Biodegradability | Rate and extent of biodegradation | Molecular fragments, functional groups, physicochemical properties | Prediction of its persistence in the environment. |
| Multimedia Fate Models | Environmental distribution and overall persistence | Water solubility, vapor pressure, partition coefficients (Kow, Koc), degradation rates | Simulation of its movement and accumulation in different environmental compartments. |
| Coarse-Grained Molecular Dynamics | Membrane-water partition coefficient (Dmw) | Molecular structure and force field parameters | Calculation of a key parameter for toxicity prediction. rsc.org |
Advanced Analytical and Spectroscopic Characterization Methods
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is indispensable for separating Dibutyl sulfosuccinate (B1259242) from reaction precursors, byproducts, and impurities, enabling accurate quantification and purity assessment. The choice of technique depends on the analyte's properties, such as polarity, volatility, and molecular weight.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (UV, MS, CAD, ELSD)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like Dibutyl sulfosuccinate. Its versatility is significantly enhanced by the array of available detectors, each offering distinct advantages for analysis.
UV-Vis Detector: Ultraviolet-Visible (UV-Vis) detection is a common choice in HPLC. However, its applicability for this compound is limited as the molecule lacks a strong chromophore, resulting in low sensitivity. It may be useful for detecting aromatic impurities if present.
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. MS detection identifies compounds based on their mass-to-charge ratio (m/z), allowing for unequivocal identification of this compound and the characterization of unknown impurities and degradation products.
Aerosol-Based Detectors (CAD and ELSD): For compounds like this compound that lack a UV chromophore, aerosol-based detectors such as the Charged Aerosol Detector (CAD) and the Evaporative Light Scattering Detector (ELSD) are highly effective. thermofisher.com Both detectors work by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting non-volatile analyte particles. thermofisher.com CAD generally offers better sensitivity, a wider dynamic range, and more consistent inter-analyte response compared to ELSD. thermofisher.comresearchgate.net These detectors are considered "universal" for any non-volatile and many semi-volatile analytes. thermofisher.com
| Detector | Principle | Applicability to this compound | Advantages | Limitations |
|---|---|---|---|---|
| UV-Vis | Measures absorbance of UV-Vis light by analytes. | Low; lacks a strong chromophore. | Simple, robust, common. | Insensitive for compounds without chromophores. |
| MS | Separates and detects ions based on mass-to-charge ratio. | High; provides structural information. | High sensitivity and specificity, structural elucidation. | Higher cost and complexity, requires volatile buffers. |
| ELSD | Measures light scattered by dried analyte particles. | High; independent of optical properties. | "Universal" for non-volatile analytes, compatible with gradients. americanlaboratory.com | Non-linear response, lower sensitivity for small particles. thermofisher.com |
| CAD | Measures charge transferred to dried analyte particles. | High; independent of optical properties. | "Universal", high sensitivity, wide dynamic range, more uniform response. thermofisher.comresearchgate.net | Requires volatile mobile phases, can be sensitive to mobile phase composition. |
Gas Chromatography (GC) for Volatile Byproducts and Feedstocks
Gas Chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile compounds. In the context of this compound production, GC is crucial for monitoring the purity of starting materials and quantifying volatile byproducts. Feedstocks such as butanol and potential precursors like dibutyl maleate (B1232345) or dibutyl fumarate (B1241708) can be assayed for purity. Furthermore, GC coupled with a mass spectrometer (GC-MS) or a sulfur-selective detector, like a sulfur chemiluminescence detector (SCD), is highly effective for identifying and quantifying trace volatile sulfur-containing impurities that may impact the final product's quality and aroma. mdpi.comnih.gov
| Compound | Analyte Type | Rationale for GC Analysis |
|---|---|---|
| Butanol | Feedstock / Residual | Purity testing of starting material and detection of residual solvent. |
| Dibutyl Maleate | Precursor / Impurity | Monitoring unreacted starting material. |
| Dibutyl Fumarate | Precursor / Impurity | Monitoring unreacted starting material. |
| Dibutyl Sulfide | Potential Byproduct | Detection of volatile sulfur-containing impurities. mdpi.com |
Supercritical Fluid Chromatography (SFC) for Specific Separations
Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com This technique bridges the gap between GC and HPLC and is particularly well-suited for the analysis of surfactants. SFC offers several advantages, including faster analysis times and reduced solvent consumption compared to HPLC. shimadzu.com For complex mixtures containing different sulfosuccinate esters or related surfactants, SFC can provide unique selectivity and serve as a powerful orthogonal technique to reversed-phase HPLC, ensuring a more comprehensive assessment of sample purity. chromatographyonline.comnih.gov
Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing fundamental information about chemical structure, bonding, and molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. scielo.br Both ¹H and ¹³C NMR are used to confirm the identity and structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show characteristic signals for the butyl chain protons (methyl, methylene (B1212753) groups) and the protons on the succinate (B1194679) backbone.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. nih.gov Key signals would correspond to the carbonyl carbons of the ester groups, the carbons bonded to the sulfonate and ester oxygen atoms, and the distinct carbons of the butyl chains.
| Nucleus | Structural Unit | Expected Chemical Shift Range (ppm) | Key Information |
|---|---|---|---|
| ¹H | -CH-SO₃ | ~3.5 - 4.0 | Proton adjacent to sulfonate group. |
| ¹H | -CH₂-COO- | ~2.8 - 3.2 | Methylene protons of the succinate backbone. |
| ¹H | -O-CH₂- | ~4.0 - 4.3 | Methylene group of butyl chain attached to ester oxygen. |
| ¹H | -(CH₂)₂- | ~1.2 - 1.7 | Internal methylene groups of the butyl chain. |
| ¹H | -CH₃ | ~0.9 - 1.0 | Terminal methyl group of the butyl chain. |
| ¹³C | C=O (Ester) | ~170 - 175 | Confirms presence of two ester functional groups. |
| ¹³C | -CH-SO₃ | ~55 - 65 | Carbon bearing the sulfonate group. |
| ¹³C | -O-CH₂- | ~65 - 70 | Carbon of the butyl chain attached to ester oxygen. |
| ¹³C | -CH₂-COO- | ~30 - 35 | Methylene carbon of the succinate backbone. |
| ¹³C | Alkyl Chain (-CH₂-, -CH₃) | ~10 - 30 | Carbons of the butyl chains. |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. researchgate.netyoutube.com For this compound, these spectra would confirm the presence of key structural motifs.
Functional Group Identification: Strong absorption bands in the IR spectrum would appear for the carbonyl (C=O) stretch of the ester groups and the symmetric and asymmetric stretches of the sulfonate (S=O) group. libretexts.orglibretexts.org C-O stretching vibrations and C-H stretching from the alkyl chains would also be prominent. pressbooks.pub
Intermolecular Interactions: Vibrational spectroscopy is also highly sensitive to the molecular environment. nih.govsoton.ac.uk Changes in the position and shape of vibrational bands, particularly the C=O and S=O stretches, can provide insights into intermolecular interactions such as hydrogen bonding or ionic interactions in different solvent systems or in the solid state. escholarship.orgnih.gov
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Significance |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 3000 | Confirms the presence of the butyl chains. pressbooks.pub |
| C=O Stretch | Ester | 1730 - 1750 | Strong, characteristic band indicating the ester groups. libretexts.org |
| S=O Asymmetric Stretch | Sulfonate (-SO₃⁻) | 1150 - 1250 | Strong band confirming the sulfonate group. |
| S=O Symmetric Stretch | Sulfonate (-SO₃⁻) | 1030 - 1070 | Strong band confirming the sulfonate group. |
| C-O Stretch | Ester | 1100 - 1300 | Indicates the C-O single bonds of the ester linkages. |
Mass Spectrometry (MS) for Impurity Profiling and Degradation Product Identification
Mass spectrometry is an indispensable tool for the structural elucidation and quantification of this compound, as well as for the identification of process-related impurities and degradation products. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) offer the high sensitivity and selectivity required for analyzing complex mixtures.
Impurity Profiling: The synthesis of dialkyl sulfosuccinates involves the esterification of maleic anhydride (B1165640) with the corresponding alcohol, followed by sulfonation. wikipedia.org This process can lead to several impurities, such as isomeric by-products, unreacted starting materials, or side-products from unintended reactions. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (e.g., LC-ToF-MS or LC-Orbitrap MS), is highly effective for this purpose. semanticscholar.orgresearchgate.net For instance, in the analysis of a related compound, sodium bis(2-ethylhexyl) sulfosuccinate (AOT), LC-ToF-MS with exact mass measurement was successfully used to identify and quantify isomeric by-products like sodium 1-carboxy-3-[(2-ethylhexyl)oxy]-3-oxopropane-1-sulfonate. semanticscholar.orgresearchgate.net A similar approach would be applied to this compound to identify potential impurities such as monoesters or isomers arising from the manufacturing process.
Degradation Product Identification: this compound is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, due to its ester linkages. wikipedia.org MS-based techniques are pivotal in identifying the resulting degradation products. A study on the environmental stability of dioctyl sulfosuccinate (DOSS), a longer-chain analogue, utilized LC/MS-MS to identify a primary degradation product from both hydrolysis and photodegradation. nih.gov High-resolution mass spectrometry confirmed the product's formula as C12H21O7S, corresponding to the substitution of one octyl group with a hydroxyl group. nih.gov This methodology serves as a direct template for studying the degradation pathways of this compound, where analogous hydroxylated or de-alkylated species would be targeted for identification using tandem MS (MS/MS) fragmentation patterns.
Fast atom bombardment (FAB) mass spectrometry has also been used to analyze sodium dialkyl sulfosuccinates. While this technique can generate quasimolecular ions, it often fails to produce sufficient fragmentation for detailed structural analysis of the alkyl groups. xml-journal.net A workaround involves hydrolyzing the sulfosuccinate to its corresponding alcohol, which can then be identified by standard electron ionization (EI) mass spectrometry. xml-journal.net
| Technique | Application | Typical Findings/Analytes | Reference Analogue |
|---|---|---|---|
| LC-ToF-MS (HRMS) | Impurity Profiling | Isomeric by-products, residual starting materials, monoesters | Bis(2-ethylhexyl) sulfosuccinate semanticscholar.org |
| LC/MS-MS | Degradation Analysis | Hydrolysis products (e.g., hydroxylated or de-alkylated species) | Dioctyl sulfosuccinate nih.gov |
| FAB-MS & EI-MS | Structural Elucidation | Molecular weight confirmation (FAB); Alkyl group structure (after hydrolysis and EI-MS) | General Dialkyl Sulfosuccinates xml-journal.net |
UV-Visible Spectroscopy for Concentration and Micellization Studies
UV-Visible spectroscopy is a versatile, accessible, and widely used technique for both quantitative analysis and the study of surfactant micellization.
Concentration Determination: While this compound itself does not possess a strong chromophore for direct quantification in the UV-Vis range, its concentration in aqueous solutions can be determined indirectly using colorimetric methods. nih.govnih.gov This approach involves forming an ion-pair association complex between the anionic sulfosuccinate surfactant and a cationic dye, such as Brilliant Green or acridine (B1665455) orange. nih.govresearchgate.net The resulting complex is colored and can be quantified spectrophotometrically. The absorbance, measured at the wavelength of maximum absorbance (λmax) of the complex, is proportional to the surfactant concentration. researchgate.net This method has been successfully applied to determine the concentration of various anionic surfactants in water samples. nih.govnih.gov
Micellization Studies: UV-Vis spectroscopy is frequently employed to determine the critical micelle concentration (CMC), the concentration at which surfactant monomers begin to aggregate into micelles. This is typically achieved by using a probe molecule, such as pyrene, whose spectral properties are sensitive to the polarity of its microenvironment. researchgate.net When surfactant is added to a solution containing pyrene, the probe preferentially partitions into the hydrophobic core of the micelles as they form. This change in environment causes a characteristic shift in the UV absorption spectrum of pyrene. researchgate.net By plotting the absorbance at a specific wavelength against the logarithm of the surfactant concentration, the CMC can be determined from the inflection point of the resulting sigmoidal curve. researchgate.net This probe-based method is a standard approach for evaluating the CMC of a wide range of surfactants. tandfonline.com
| Application | Methodology | Principle | Key Parameter Determined |
|---|---|---|---|
| Concentration Measurement | Indirect Colorimetry | Formation of a colored ion-pair complex with a cationic dye (e.g., Brilliant Green). nih.gov | Surfactant Concentration |
| Micellization Studies | Probe-Based Spectroscopy | Monitoring the spectral shift of a hydrophobic probe (e.g., pyrene) as it partitions into the micellar core. researchgate.net | Critical Micelle Concentration (CMC) |
Colloidal and Interfacial Characterization Techniques
The performance of this compound as a surfactant is defined by its behavior at interfaces and its ability to form colloidal structures like micelles and emulsions. A range of specialized techniques is used to characterize these properties.
Dynamic Light Scattering (DLS) for Micelle and Emulsion Droplet Sizing
Dynamic light scattering (DLS), also known as photon correlation spectroscopy, is a primary technique for measuring the size of sub-micron particles in a liquid medium. muser-my.com It is ideally suited for characterizing the hydrodynamic diameter of this compound micelles and the droplets in emulsions stabilized by this surfactant. malvernpanalytical.com
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly. muser-my.com The Stokes-Einstein equation is used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles.
In studies of related sulfosuccinates like sodium bis(4-phenylbutyl) sulfosuccinate (SBPBS) and AOT, DLS has been used to measure micelle sizes and observe larger aggregate structures such as vesicles. nih.govresearchgate.net DLS is also effective for determining the CMC; below the CMC, only monomeric surfactant molecules are present, and the scattered light intensity is low. Above the CMC, the formation of larger micellar aggregates leads to a sharp increase in scattered light intensity. The concentration at which this increase occurs corresponds to the CMC. malvernpanalytical.comwyatt.com
| System | Parameter Measured | Typical Size Range | Reference Compound |
|---|---|---|---|
| Aqueous Micelles | Hydrodynamic Diameter | 5 - 50 nm | AOT / SBPBS nih.govresearchgate.net |
| Oil-in-Water Emulsion | Droplet Diameter | 100 nm - 10 µm | General Surfactants |
| Vesicles | Hydrodynamic Diameter | > 50 nm | AOT / SBPBS nih.gov |
Tensiometry for Surface and Interfacial Tension Measurements
Tensiometry directly measures the surface tension at the air-liquid interface and the interfacial tension at a liquid-liquid interface. This is a fundamental technique for characterizing surfactants, as their primary function is to reduce these tensions. Common methods include the Du Noüy ring method and the Wilhelmy plate method.
As this compound is added to water, the surfactant molecules adsorb at the air-water interface, disrupting the cohesive energy and lowering the surface tension. This reduction continues until the interface becomes saturated with surfactant monomers. At this point, further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension reaches a plateau. The concentration at which this plateau begins is the critical micelle concentration (CMC). wikipedia.org Studies on analogous surfactants like AOT have extensively used tensiometry to determine CMC values and evaluate their efficiency in reducing surface tension. nih.govissstindian.org
Conductivity Measurements for Micellization Kinetics
For ionic surfactants like sodium this compound, conductivity measurements provide a straightforward and precise method for determining the CMC. uni-potsdam.de The principle is based on the change in molar conductivity as micelles are formed.
Electron Microscopy (SEM, TEM) for Morphological Analysis
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to visualize the morphology of surfactant aggregates directly. Due to the low contrast of soft materials and the need for high vacuum, specialized techniques like cryogenic TEM (cryo-TEM) are often necessary. frontiersin.org
Cryo-TEM involves flash-freezing a thin film of the surfactant solution, preserving the aggregates in their native, hydrated state. This allows for the direct visualization of the size, shape, and structure of micelles, which can be spherical, worm-like, or form more complex structures like vesicles or lamellar phases. rsc.org In studies of other sulfosuccinate surfactants, TEM and cryo-TEM have been instrumental in confirming the presence of vesicles and other aggregate morphologies. nih.govresearchgate.netacs.org For instance, cryo-TEM has been used to resolve the bilayer structure of surfactant aggregates, providing detailed structural insights that complement data from scattering techniques like DLS. acs.org While SEM is more suited for surface topography, it can be used to study the structure of dried surfactant films or the morphology of emulsions after specialized sample preparation.
Theoretical and Computational Chemistry Studies
Molecular Dynamics (MD) Simulations of Dibutyl Sulfosuccinate (B1259242) Systems
Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict the time-dependent behavior of the system, offering insights into thermodynamic and kinetic properties. For surfactants like dibutyl sulfosuccinate, MD simulations are invaluable for studying self-assembly, interfacial phenomena, and interactions with other molecules.
MD simulations are frequently employed to investigate how surfactant molecules spontaneously self-assemble into micelles in a solvent. These simulations can reveal the critical steps of micellization, from the initial aggregation of a few monomers to the formation of stable, equilibrium structures.
In a typical simulation, surfactant and solvent molecules are placed in a simulation box, and their trajectories are calculated over time. Key parameters derived from these simulations include the aggregation number (the number of surfactant molecules in a micelle), the shape and size of the micelles, and the dynamics of surfactant exchange between micelles and the bulk solvent.
For the closely related surfactant dioctyl sodium sulfosuccinate (AOT), MD simulations have shown that the solvent environment critically dictates the type of aggregate formed. researchgate.netlammps.orgrsc.org In hydrophobic, nonpolar solvents, AOT molecules form reverse micelles, where the hydrophilic sulfosuccinate headgroups are sequestered in a core, shielded from the solvent by the hydrophobic tails. researchgate.netrsc.org In contrast, in polar solvents like water, they form standard micelles or lamellar structures where the hydrophobic tails are in the core. researchgate.netrsc.org Simulations for AOT in hydrophobic solvents predict the formation of small, stable reverse micelles with an aggregation number of approximately eight molecules. researchgate.net
These studies provide a clear blueprint for investigating this compound. By simulating its behavior in different solvents, one could predict its aggregation number, micelle morphology, and the thermodynamic driving forces for its self-assembly, which are primarily entropy-driven. nih.gov
Table 1: Illustrative MD Simulation Parameters for Surfactant Micellization Study
| Parameter | Description | Typical Value/Setting |
|---|---|---|
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | COMPASS, CHARMM, OPLS-AA |
| Ensemble | The statistical ensemble defining the thermodynamic state of the system. | NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) |
| System Size | The number of surfactant and solvent molecules in the simulation box. | Varies; e.g., ~300-400 surfactant molecules and ~90,000 water molecules. researchgate.net |
| Simulation Time | The duration of the simulation, which must be long enough to observe the process of interest. | Nanoseconds (ns) to microseconds (µs). researchgate.net |
| Boundary Conditions | Conditions applied to the edges of the simulation box to mimic a larger system. | Periodic Boundary Conditions (PBC) |
The effectiveness of surfactants is largely determined by their ability to adsorb at interfaces (e.g., liquid-air or liquid-liquid) and reduce interfacial tension. MD simulations can model this behavior with high resolution, showing how individual surfactant molecules orient themselves at an interface and how their collective action leads to macroscopic phenomena like surface wetting and spreading. nih.gov
Simulations of this nature typically involve creating a system with a predefined interface (e.g., a slab of water in a box of oil). Surfactant molecules are introduced, and their migration to and arrangement at the interface are monitored. ijcce.ac.irlivecomsjournal.org Key outputs include the surface excess concentration (the amount of surfactant at the interface), the orientation of the surfactant molecules, and the change in interfacial tension as a function of surfactant concentration. smolecule.com
For analogous systems, simulations reveal that the hydrophobic tails of sulfosuccinates penetrate the non-aqueous phase (or air), while the polar sulfonate headgroups remain anchored in the aqueous phase. ijcce.ac.ir This molecular arrangement disrupts the cohesive forces of the solvent at the interface, leading to a reduction in interfacial tension. The dynamics of this process, including the rate of adsorption and the final equilibrium structure of the interfacial layer, can be precisely characterized. frontiersin.orgmdpi.com
Micelles are capable of solubilizing molecules that would otherwise be insoluble in the bulk solvent, a process crucial for applications in drug delivery and cleaning products. MD simulations can be used to model the interaction between a solute molecule and a surfactant micelle, predicting the preferred location of the solute within the micelle and the thermodynamics of its partitioning between the micelle and the solvent. mdpi.com
To study this, a pre-formed micelle is simulated in the presence of solute molecules. The simulations can track the movement of the solute and calculate the free energy profile of its transfer from the bulk solvent into the micelle. mdpi.com This profile reveals the most energetically favorable position for the solute—whether in the hydrophobic core, the palisade layer (among the surfactant tails), or near the hydrophilic headgroups at the surface. The strength of the interaction is quantified by the partitioning coefficient, which can be derived from the simulation data. mdpi.com
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to solve the Schrödinger equation for a molecule to determine its electronic structure and energy. nih.govmdpi.com These methods provide fundamental insights into molecular properties, reactivity, and the mechanisms of chemical reactions.
DFT is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. mdpi.comyoutube.com For a molecule like this compound, DFT calculations can predict a range of fundamental properties.
Key properties that can be calculated include the molecular geometry (bond lengths and angles), the distribution of electron density, and the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity.
Furthermore, the molecular electrostatic potential (MESP) can be mapped onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, this would highlight the negative charge concentrated on the sulfonate and carbonyl oxygen atoms as sites prone to electrophilic attack.
Table 2: Illustrative Properties of this compound Derivable from DFT Calculations
| Property | Description | Predicted Characteristic for this compound |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Specifies precise bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Localized on electron-rich areas like the sulfonate group. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Localized on electron-deficient areas. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicator of chemical reactivity and kinetic stability. |
| MESP Map | A plot of the electrostatic potential on the molecular surface. | Shows negative potential (red) around oxygen atoms and positive potential (blue) elsewhere. |
| Atomic Charges | Calculated partial charge on each atom in the molecule. | Quantifies the charge distribution, confirming the high negative charge on sulfonate oxygens. |
Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, researchers can map out the entire reaction energy profile. chemrxiv.org This allows for the determination of activation energies, which govern the reaction rate, and the reaction enthalpy, which indicates whether a reaction is exothermic or endothermic. nih.gov
For the synthesis of this compound, which typically involves the reaction of maleic anhydride (B1165640) with butanol followed by sulfonation, DFT could be used to:
Model the stepwise mechanism of the esterification and sulfonation reactions.
Calculate the activation energy for each step to identify the rate-determining step.
Investigate the role of catalysts by modeling their interaction with the reactants.
Similarly, for degradation pathways (e.g., hydrolysis of the ester groups), DFT can predict the most likely mechanism. For instance, it could compare the energy barriers for acid-catalyzed versus base-catalyzed hydrolysis, providing insight into the compound's stability under different pH conditions. These calculations can identify the most vulnerable bonds in the molecule and predict the structure of degradation products. chemrxiv.org
Coarse-Grained and Mesoscopic Simulations
Coarse-grained (CG) and mesoscopic simulation methods, such as Dissipative Particle Dynamics (DPD), have become powerful tools for investigating the behavior of surfactant systems over length and time scales that are inaccessible to fully atomistic simulations. wikipedia.org In these approaches, groups of atoms are bundled into single interaction sites or "beads," significantly reducing the computational cost. nsf.gov This allows for the simulation of large-scale phenomena, such as the formation of complex fluid phases and the long-term evolution of emulsions, which are critical to understanding the functional properties of surfactants like this compound. nsf.govucl.ac.uk The parameterization of these CG models is crucial and is often achieved by matching certain properties to experimental data or results from more detailed atomistic simulations. ucl.ac.uk
Phase Behavior Modeling in Complex Surfactant Mixtures
Coarse-grained simulations are particularly well-suited for modeling the complex phase behavior of this compound in mixtures with oils, water, and other co-surfactants. These models can predict the spontaneous self-assembly of surfactant molecules into various aggregate structures, such as micelles, reverse micelles, and lamellar phases, as a function of concentration, temperature, and solvent polarity. frontiersin.orgresearchgate.net
By systematically varying the interaction parameters between the beads representing the hydrophilic headgroup, the hydrophobic tails of the surfactant, the oil, and the water, researchers can construct detailed phase diagrams. For instance, simulations can reveal the critical micelle concentration (CMC), the transition from spherical to wormlike micelles, or the formation of bicontinuous microemulsions. nih.gov These computational predictions provide valuable insights into how this compound will behave in a given formulation, guiding the design of products with desired microstructures and properties. The DPD method, for example, has been successfully used to study the phase inversion of oil-in-water (O/W) to water-in-oil (W/O) emulsions, a critical phenomenon in many applications. mdpi.com
The table below presents a typical set of interaction parameters that might be used in a DPD simulation to model a system containing a sulfosuccinate-type surfactant, oil, and water. These parameters are repulsive and determine the immiscibility of the different components.
| Bead Pair | Interaction Parameter (aij) | Description |
|---|---|---|
| Water - Oil | High (e.g., 75-100) | Represents the high immiscibility between water and oil phases. |
| Surfactant Head - Oil | High (e.g., 75-100) | The hydrophilic head is incompatible with the oil phase. |
| Surfactant Tail - Water | High (e.g., 75-100) | The hydrophobic tail is incompatible with the water phase. |
| Surfactant Head - Water | Low (e.g., 25-35) | Represents the favorable interaction of the hydrophilic head with water. |
| Surfactant Tail - Oil | Low (e.g., 25-35) | Represents the favorable interaction of the hydrophobic tail with the oil phase. |
This table is illustrative of typical parameters used in DPD simulations for surfactant systems. Actual values are determined through rigorous parameterization procedures.
Emulsion Stability Prediction
Predicting the long-term stability of emulsions is a significant challenge that can be addressed using coarse-grained simulations. ucl.ac.uk These models allow for the direct observation of mechanisms that lead to emulsion breakdown, such as coalescence (the merging of two droplets) and Ostwald ripening (the growth of larger droplets at the expense of smaller ones). ucl.ac.uk By simulating an emulsion system over extended periods, it is possible to assess the effectiveness of this compound as a stabilizer.
The simulations can quantify key factors that govern emulsion stability. For example, they can measure the reduction in interfacial tension at the oil-water interface due to the adsorption of surfactant molecules. researchgate.net They can also characterize the properties of the interfacial film formed by the surfactant, such as its density and resistance to rupture. researchgate.net Studies on anionic surfactants have shown that factors like the presence of salts can significantly impact emulsion stability by affecting the electrostatic interactions between surfactant headgroups. nih.govnu.edu.kznih.gov DPD simulations can incorporate these effects and predict how changes in the formulation, such as the addition of electrolytes, will influence the stability of an emulsion stabilized by this compound. mdpi.com
The following table summarizes the simulated effects of an anionic surfactant on key emulsion properties, providing a framework for how this compound's performance could be computationally evaluated.
| Property | System without Surfactant | System with Anionic Surfactant | Simulation Finding |
|---|---|---|---|
| Interfacial Tension | High | Significantly Reduced | Surfactant molecules accumulate at the oil-water interface, lowering the energetic penalty of the interface. researchgate.net |
| Droplet Coalescence Rate | High | Low | The surfactant film provides a steric and/or electrostatic barrier preventing droplets from merging. nih.gov |
| Ostwald Ripening Rate | Dependent on oil solubility | Reduced | The interfacial film can act as a barrier to the diffusion of oil molecules between droplets. ucl.ac.uk |
| Effect of Added Salt (e.g., NaCl) | N/A | Can decrease stability | Cations screen the electrostatic repulsion between anionic headgroups, potentially weakening the interfacial film and promoting coalescence. nu.edu.kznih.gov |
This table presents generalized findings from coarse-grained simulations of anionic surfactant-stabilized emulsions.
Future Research Directions and Unexplored Avenues
The field of surfactant science, including the study of compounds like Dibutyl Sulfosuccinate (B1259242), is continually evolving. Future research is aimed at enhancing performance, sustainability, and the fundamental understanding of these versatile molecules. Key areas of future exploration include the integration of computational tools, development of greener synthesis methods, discovery of novel applications, and the implementation of advanced analytical and modeling techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
